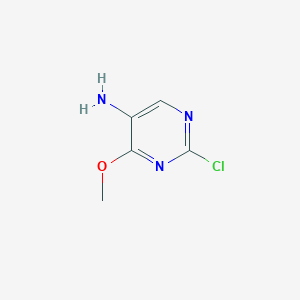

2-Chloro-4-methoxypyrimidin-5-amine

描述

2-Chloro-4-methoxypyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 . It is a solid substance that is stored in a refrigerator . It is used in laboratory chemicals .

Molecular Structure Analysis

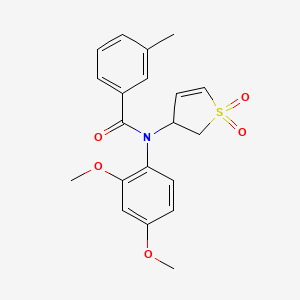

The molecular structure of 2-Chloro-4-methoxypyrimidin-5-amine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The ring is substituted with a chlorine atom at position 2, a methoxy group (-OCH3) at position 4, and an amine group (-NH2) at position 5 .Physical And Chemical Properties Analysis

2-Chloro-4-methoxypyrimidin-5-amine is a solid substance . It has a molecular weight of 159.57 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用

EGFR Kinase Inhibitors

“2-Chloro-4-methoxypyrimidin-5-amine” is used in the design and synthesis of aminopyrimidine derivatives, which act as novel EGFR L858R/T790M kinase inhibitors against non-small-cell lung cancer (NSCLC) . These inhibitors are particularly effective against drug-resistance mutations, including the gatekeeper T790M mutation .

Anti-Proliferative Effect

The compound derived from “2-Chloro-4-methoxypyrimidin-5-amine” has shown remarkable inhibitory activity against EGFR L858R/T790M (IC 50 =15±1.8 nM) and anti-proliferative effect against H1975 cells (IC 50 =166.43±14.45 nM) . This suggests its potential use in cancer treatment.

Apoptosis Promotion

The compound also promotes apoptosis in H1975 cells, confirming its potent efficacy . This could be beneficial in the treatment of certain types of cancer where promoting apoptosis could help control the spread of the disease.

Regioselective Synthesis

“2-Chloro-4-methoxypyrimidin-5-amine” is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . This process is highly regioselective, favoring the formation of C-4 substituted products .

Chromatographic Separations

The compound is used in capillary electrochromatographic separations of pyrimidine derivatives . This application is particularly useful in analytical chemistry for the separation and analysis of complex mixtures.

Imidazo[4,5-b]pyridine Skeleton Construction

“2-Chloro-4-methoxypyrimidin-5-amine” is used in the rapid construction of an imidazo[4,5-b]pyridine skeleton . This is a key structure in many pharmaceutical compounds, suggesting its potential use in drug synthesis .

安全和危害

This compound is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers The search results include references to several papers related to 2-Chloro-4-methoxypyrimidin-5-amine . These papers discuss various aspects of the compound, including its synthesis, structure, and potential applications. For a detailed analysis of these papers, it would be best to access and review them individually.

作用机制

Target of Action

The primary targets of 2-Chloro-4-methoxypyrimidin-5-amine are currently unknown .

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other pyrimidine derivatives, it may interact with biological macromolecules such as proteins or nucleic acids, potentially influencing cellular processes .

Pharmacokinetics

As a small molecule, it may be absorbed in the gastrointestinal tract if orally administered, distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces . .

Result of Action

The molecular and cellular effects of 2-Chloro-4-methoxypyrimidin-5-amine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

属性

IUPAC Name |

2-chloro-4-methoxypyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-4-3(7)2-8-5(6)9-4/h2H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTZBKYSXZSBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2998959.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998960.png)

![8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2998962.png)

![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2998965.png)

![[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2998966.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2998967.png)

![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline](/img/structure/B2998972.png)

![1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid](/img/structure/B2998978.png)